molecular formula C12H21NO5 B3029726 tert-Butyl 2-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate CAS No. 766539-39-3

tert-Butyl 2-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate

Cat. No.: B3029726
CAS No.: 766539-39-3
M. Wt: 259.30
InChI Key: FRZZQROAGVAOAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate: is an organic compound with the molecular formula C12H21NO5. It is a derivative of morpholine, a heterocyclic amine, and contains a tert-butyl ester group. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate typically involves the reaction of morpholine with tert-butyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions. The resulting intermediate is then treated with methoxyacetyl chloride to yield the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 2-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form alcohol derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: It can participate in nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.

Major Products:

    Oxidation: Oxo derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of complex organic molecules.
  • Employed in the development of new catalysts and ligands.

Biology:

  • Investigated for its potential as a bioactive compound in drug discovery.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
  • Used in the synthesis of prodrugs and drug delivery systems.

Industry:

  • Utilized in the production of specialty chemicals and intermediates.
  • Applied in the formulation of advanced materials and coatings.

Comparison with Similar Compounds

  • tert-Butyl 2-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate
  • tert-Butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-4-carboxylate
  • tert-Butyl 2-(2-methoxy-2-oxoethyl)azetidine-4-carboxylate

Comparison:

  • Structural Differences: The main difference lies in the heterocyclic ring structure (morpholine vs. piperidine, pyrrolidine, azetidine).
  • Chemical Properties: These structural differences lead to variations in chemical reactivity and stability.
  • Applications: While all these compounds are used in organic synthesis and pharmaceutical research, their specific applications may vary based on their unique chemical properties.

Properties

IUPAC Name

tert-butyl 2-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-12(2,3)18-11(15)13-5-6-17-9(8-13)7-10(14)16-4/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRZZQROAGVAOAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801188514
Record name Methyl 4-[(1,1-dimethylethoxy)carbonyl]-2-morpholineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801188514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

766539-39-3
Record name Methyl 4-[(1,1-dimethylethoxy)carbonyl]-2-morpholineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=766539-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-[(1,1-dimethylethoxy)carbonyl]-2-morpholineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801188514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 2-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 2-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 2-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 2-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 2-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 2-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.